molecular formula C20H21N3O4 B15210302 L-Tyrosyl-D-tryptophan CAS No. 22032-67-3

L-Tyrosyl-D-tryptophan

Cat. No.: B15210302
CAS No.: 22032-67-3
M. Wt: 367.4 g/mol
InChI Key: BMPPMAOOKQJYIP-FUHWJXTLSA-N
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Description

®-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound with significant importance in various scientific fields. This compound features both an indole and a phenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. The process often starts with the preparation of the indole and phenyl intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound can be used to study protein-ligand interactions due to its ability to form hydrogen bonds and participate in hydrophobic interactions. It is also used in the development of fluorescent probes and sensors.

Medicine

In medicine, ®-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanoic acid is investigated for its potential therapeutic properties. It may act as a precursor for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ®-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indole and phenyl groups play a crucial role in these interactions, often involving π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An amino acid with an indole group.

    Tyrosine: An amino acid with a phenolic hydroxyl group.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

®-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of both indole and phenyl groups, which allows it to participate in a wide range of chemical and biological interactions. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

CAS No.

22032-67-3

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18+/m0/s1

InChI Key

BMPPMAOOKQJYIP-FUHWJXTLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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